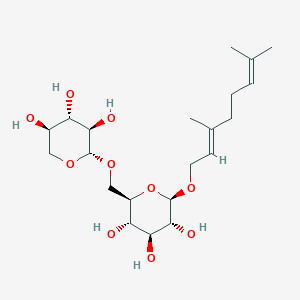

Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7+/t13-,14-,15+,16-,17+,18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGFOTASSBZIBZ-QLPUMLPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313997 | |

| Record name | Geranyl β-primeveroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150995-11-2 | |

| Record name | Geranyl β-primeveroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150995-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranyl 6-O-xylopyranosyl-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150995112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geranyl β-primeveroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Extraction from Zingiber officinale (Ginger)

Fresh ginger rhizomes contain geraniol glycosides, including geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside, which can be isolated through solvent extraction and chromatographic purification. In a landmark study, three geraniol glycosides were isolated from immature ginger rhizomes using ethanol extraction followed by column chromatography on silica gel and reversed-phase HPLC. The structures were confirmed via NMR and mass spectrometry, with the xylopyranosyl-glucopyranoside variant identified as a major component. Enzymatic hydrolysis using a crude ginger-derived enzyme solution liberated geraniol, confirming the glycoside’s role as an aroma precursor.

Isolation from Camellia sinensis (Tea Leaves)

Tea leaves are rich in β-primeverosides, a class of disaccharide glycosides that include geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside. Extraction typically involves methanol-water mixtures, followed by Amberlite XAD-2 resin chromatography and HPLC purification. Research has shown that young tea leaves exhibit higher concentrations of these glycosides, correlating with their role in plant defense mechanisms. The accumulation pattern aligns with the expression of biosynthetic enzymes in developing tissues.

Enzymatic Biosynthesis Using Plant-Derived Glycosyltransferases

Enzymatic synthesis offers a targeted approach to produce geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside, leveraging the specificity of glycosyltransferases from Camellia sinensis.

Glucosylation of Geraniol

The first biosynthetic step involves the glucosylation of geraniol by UDP-glucose-dependent glucosyltransferases (UGTs). In Camellia sinensis, the enzyme UGT85A3 (encoded by the 85K11 gene) catalyzes the transfer of glucose from UDP-α-D-glucose to geraniol, yielding geranyl β-D-glucopyranoside. Heterologous expression of 85K11 in Escherichia coli confirmed its activity, with a substrate preference for monoterpene alcohols.

Xylosylation of Geranyl Glucoside

The second step involves the transfer of xylose from UDP-α-D-xylose to the 6′-OH position of geranyl β-D-glucopyranoside. This reaction is catalyzed by a xylosyltransferase (encoded by the 94P1 gene), which exhibits strict specificity for UDP-xylose and geranyl glucoside. Site-directed mutagenesis revealed that residue Ile-114 in the enzyme’s active site is critical for sugar donor selectivity.

Table 1: Enzymatic Activities in Geranyl 6-O-β-D-Xylopyranosyl-β-D-Glucopyranoside Biosynthesis

| Enzyme | Gene | Substrate | Sugar Donor | Product |

|---|---|---|---|---|

| Glucosyltransferase | 85K11 | Geraniol | UDP-α-D-glucose | Geranyl β-D-glucopyranoside |

| Xylosyltransferase | 94P1 | Geranyl β-D-glucopyranoside | UDP-α-D-xylose | Geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside |

Microbial Synthesis via Engineered Escherichia coli Biocatalysts

Whole-cell biocatalysis using engineered E. coli has emerged as a scalable and byproduct-free method for glycoside production.

Biocatalyst Design

A recombinant E. coli strain co-expressing UGT85A3 and a UDP-xylose synthase was developed to enable de novo synthesis of geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside. The strain’s metabolism was optimized to enhance UDP-glucose and UDP-xylose pools, addressing nucleotide sugar limitations.

Process Optimization

Key parameters for maximizing yield include oxygen supply, glucose feeding, and geraniol concentration. A biphasic system (20% isopropyl myristate in M9 medium) prevented geraniol toxicity and improved product recovery. Under optimized conditions, the biocatalyst achieved 100% selectivity for geranyl glucoside, with yields of 300 mg/L in batch processes.

Table 2: Biotransformation Parameters for Microbial Synthesis

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 30°C | Maximizes enzyme activity |

| Aeration Rate | 2 L/min | Prevents oxygen limitation |

| Geraniol Concentration | 0.8 g/L | Balances substrate inhibition |

| Glucose Feeding | 30–40 g/L (batch) | Sustains nucleotide sugar pools |

Challenges and Innovations in Glycoside Preparation

Chemical Reactions Analysis

Types of Reactions: Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: Both acid and enzymatic hydrolysis can break down the glycosidic bonds.

Oxidation: The geranyl group can be oxidized to form different oxidation products.

Substitution: The glycosidic bonds can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Acid Hydrolysis: Typically involves the use of hydrochloric acid or sulfuric acid.

Enzymatic Hydrolysis: Utilizes specific glycosidases that target the glycosidic bonds.

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Major Products Formed:

Hydrolysis Products: Simple sugars such as glucose and xylose, along with geraniol.

Oxidation Products: Various oxidized forms of geraniol.

Scientific Research Applications

Aroma Enhancement in Tea Production

One of the most significant applications of geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is its role in enhancing the aroma profile of oolong tea. The compound acts as a precursor to volatile aroma compounds during the fermentation process of tea leaves.

- Mechanism : The glycosylation of geraniol, a volatile monoterpene alcohol, leads to the formation of this glycoside. Subsequent enzymatic reactions can release the aromatic components that contribute to the characteristic flavor and fragrance of oolong tea .

- Research Findings : Studies have shown that specific glycosyltransferases (UGTs) in tea plants catalyze the formation of this compound, indicating its importance in the biosynthesis of flavor compounds .

Potential Health Benefits

Emerging research suggests that this compound may possess various health benefits due to its bioactive properties.

Biotechnological Applications

The enzymatic pathways involved in the synthesis of this compound present opportunities for biotechnological applications.

- Enzyme Engineering : The glycosyltransferases responsible for synthesizing this compound can be studied for enzyme engineering purposes, potentially leading to the development of more efficient biocatalysts for industrial applications .

- Flavoring Agents : As a flavor precursor, this compound can be utilized in the food industry to enhance natural flavors without synthetic additives, aligning with consumer preferences for natural ingredients .

Comparative Data Table

| Feature | Description |

|---|---|

| Chemical Structure | C21H36O10 (this compound) |

| Source | Isolated from Camellia sinensis (tea leaves) |

| Primary Application | Aroma enhancement in oolong tea production |

| Potential Health Benefits | Antioxidant and anti-inflammatory properties |

| Biotechnological Uses | Enzyme engineering and natural flavoring agent production |

Case Studies and Research Insights

Several studies have documented the isolation and characterization of this compound:

- A study by Ichihara et al. (1993) detailed the isolation process using acid hydrolysis and GC-MS analysis to identify this compound as a significant aroma precursor in oolong tea .

- Research on glycosyltransferases from tea plants has highlighted their substrate specificity and catalytic mechanisms, emphasizing their role in producing aroma compounds essential for tea quality .

Mechanism of Action

The mechanism of action of Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside involves its hydrolysis to release geraniol, a compound known for its pleasant aroma. The hydrolysis can be catalyzed by enzymes such as glycosidases, which cleave the glycosidic bonds. The released geraniol then contributes to the aroma profile of the tea. The molecular targets and pathways involved in this process are primarily related to the enzymatic activity on the glycosidic bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside belongs to a broader class of glycosides characterized by a disaccharide moiety (glucose + pentose/hexose) linked to a terpene or phenolic aglycon. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Geranyl Glycosides and Analogues

Key Structural Differences:

Sugar Linkage: β-Primeverosides (e.g., geranyl β-primeveroside) feature a β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside disaccharide. β-Vicianosides (e.g., geranyl β-vicianoside) substitute xylose with α-L-arabinopyranose, altering hydrolysis kinetics and aroma release profiles .

Aglycon Variability: Terpene aglycons (geranyl, 3-methylbutyl) are common in aroma precursors, while phenolic aglycons (diosmetin) are linked to flavonoid metabolism .

Table 2: Functional Properties of Selected Glycosides

Key Functional Insights:

Aroma Release Efficiency: β-Primeverosides (xylose-containing) exhibit higher enzymatic hydrolysis rates in tea leaves compared to β-vicianosides (arabinose-containing), influencing aroma intensity during tea processing .

Biological Activity :

- Glycosides with spirostan aglycons (e.g., Schidigerasaponin D1) show haemolytic and antifungal activities, whereas terpene glycosides (e.g., geranyl β-primeveroside) lack such effects, highlighting aglycon-dependent bioactivity .

Biological Activity

Geranyl 6-O-beta-D-xylopyranosyl-beta-D-glucopyranoside is a glycoside compound primarily derived from tea leaves of Camellia sinensis var. sinensis cv. Shuixian, commonly used in oolong tea. This compound has garnered attention due to its potential biological activities and applications in the flavor and fragrance industry, as well as its possible therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 448.5 g/mol. The compound features a geranyl group linked to two sugar moieties, which influences its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 448.5 g/mol |

| CAS Number | 150995-11-2 |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress and cellular damage. A study demonstrated that this compound can scavenge reactive oxygen species (ROS), contributing to its protective effects against oxidative damage in cellular models .

Enzyme Interactions

The compound has been investigated for its interactions with various enzymes, particularly β-primeverosidase, which plays a key role in the hydrolysis of glycosides in tea processing. This enzyme's specificity towards this compound suggests potential applications in enhancing flavor profiles during tea production .

Case Studies

- Oxidative Stress Mitigation : A study assessed the effects of this compound on oxidative stress markers in human cell lines. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, suggesting the compound's efficacy in reducing oxidative stress .

- Flavor Enhancement in Tea : In a controlled experiment, the addition of this compound to oolong tea was shown to enhance its aroma profile significantly. Sensory evaluations indicated that consumers preferred the tea with this glycoside due to its floral and fruity notes .

The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with cellular pathways:

- Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, thus stabilizing them and preventing cellular damage.

- Enzymatic Hydrolysis : The action of β-primeverosidase on this glycoside leads to the release of geraniol, which further contributes to its aroma and potential biological activities .

Q & A

Q. What methodologies are employed for the isolation and purification of geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques. Column chromatography with silica gel or reversed-phase C18 columns is commonly used for preliminary separation. High-performance liquid chromatography (HPLC) with UV or evaporative light scattering detection (ELSD) refines purity, as seen in the isolation of structurally similar flavonoid glycosides . For disaccharide-linked terpenoids like this compound, centrifugal partition chromatography (CPC) may enhance resolution by leveraging hydrophilic-lipophilic balance (HLB) .

Q. How is the structural characterization of geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside achieved?

- Methodological Answer : A combination of spectroscopic techniques is critical:

- NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR identify glycosidic linkages and geranyl attachment sites. For example, HMBC correlations between xylopyranosyl anomeric protons and glucopyranoside C6 confirm the 6-O-xylosyl linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF determines molecular weight and fragmentation patterns. ESI-MS/MS is used to differentiate isomeric forms, as demonstrated for related disaccharide-terpenoid conjugates .

- X-ray Crystallography : Optional for absolute configuration determination if crystals are obtainable .

Advanced Research Questions

Q. What are the key challenges in the chemical synthesis of geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside?

- Methodological Answer : Synthesis requires precise regioselective glycosylation and protection/deprotection strategies:

- Glycosylation : The xylopyranosyl-(1→6)-glucopyranoside linkage demands orthogonal protecting groups (e.g., benzoyl, acetyl) to prevent undesired side reactions. Silver perchlorate (AgClO4)-mediated activation of thioglycoside donors is effective, as shown in glucuronoxylan hexasaccharide synthesis .

- Geranyl Attachment : Post-glycosylation, the geranyl moiety is introduced via Mitsunobu reaction or enzymatic acylation. Steric hindrance at the glucopyranoside C6 position often necessitates bulky base catalysts (e.g., DBU) .

- Table 1 : Synthetic Approaches Comparison

| Method | Yield (%) | Key Challenge | Reference |

|---|---|---|---|

| AgClO4-mediated glycosylation | 65 | Regioselectivity at C6 | |

| Enzymatic acylation | 42 | Low solubility of geranyl donor |

Q. How can researchers investigate the structure-activity relationship (SAR) of geranyl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside in biological systems?

- Methodological Answer : SAR studies involve:

- Analog Synthesis : Modifying the xylopyranosyl/glucopyranosyl ratio or geranyl chain length. For example, replacing xylose with arabinose alters hydrophilicity, impacting membrane permeability .

- Bioassays : Enzymatic inhibition assays (e.g., α-glucosidase) or cell-based models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) quantify bioactivity. Dose-response curves and IC50 values are compared across analogs .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts interactions with target proteins, such as cyclooxygenase-2 (COX-2), by analyzing hydrogen bonding with sugar moieties .

Q. What advanced techniques are used to study the compound’s interaction with enzymes like β-glucosidases?

- Methodological Answer :

- Kinetic Analysis : Michaelis-Menten parameters (Km, Vmax) are determined using spectrophotometric assays with p-nitrophenyl-β-D-glucopyranoside analogs. Competitive inhibition studies reveal binding affinity .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of enzyme-substrate binding, providing insights into the role of the geranyl group in stabilizing interactions .

- Fluorescence Quenching : Tryptophan fluorescence in β-glucosidase is monitored to assess conformational changes upon compound binding .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Impurities (e.g., residual solvents) in isolated samples skew bioassay results. Validate purity via <sup>1</sup>H NMR integration or HPLC-ELSD .

- Assay Conditions : Differences in pH, temperature, or cell lines (e.g., HeLa vs. HepG2) affect outcomes. Standardize protocols using guidelines like OECD 423 for cytotoxicity .

- Structural Misassignment : Verify configurations via NOESY (for geranyl geometry) or optical rotation comparisons with literature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.